molecular formula C5H7NOS B14662336 2,5-Dimethyl-1,2-thiazol-3(2H)-one CAS No. 42828-13-7

2,5-Dimethyl-1,2-thiazol-3(2H)-one

Cat. No.: B14662336
CAS No.: 42828-13-7
M. Wt: 129.18 g/mol
InChI Key: ZEFUPIGIKKXZQI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,2-thiazol-3(2H)-one is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylthioamide with a halogenating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and may require catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2,5-Dimethyl-1,2-thiazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1,2-thiazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

2,5-Dimethyl-1,2-thiazol-3(2H)-one can be compared with other thiazole derivatives, such as:

    2-Methylthiazole: Known for its flavor and fragrance properties.

    4-Methylthiazole: Used in the synthesis of pharmaceuticals and agrochemicals.

    Thiazole-4-carboxylic acid: Studied for its potential biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

42828-13-7

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

2,5-dimethyl-1,2-thiazol-3-one

InChI

InChI=1S/C5H7NOS/c1-4-3-5(7)6(2)8-4/h3H,1-2H3

InChI Key

ZEFUPIGIKKXZQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(S1)C

Origin of Product

United States

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